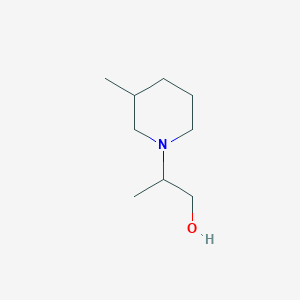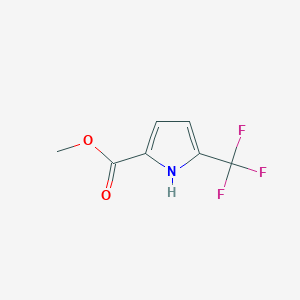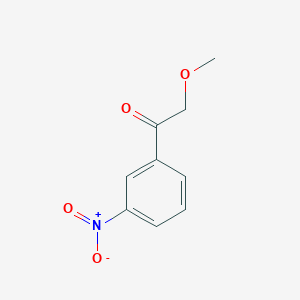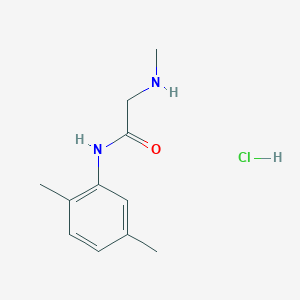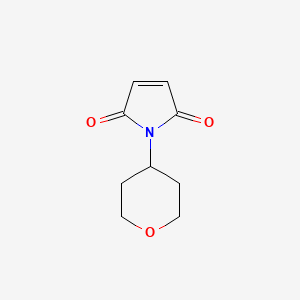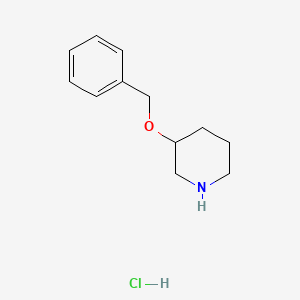
3-(Benzyloxy)piperidinhydrochlorid
Übersicht
Beschreibung
3-(Benzyloxy)piperidine hydrochloride is an organic compound with the chemical formula C₁₂H₁₈ClNO. It appears as a white solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol . This compound is primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules, including certain anti-cancer drugs and antidepressants .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Industry: Employed in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
Target of Action
3-(Benzyloxy)piperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in the production of various drugs . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target it acts upon.
Biochemical Pathways
Given the wide range of therapeutic applications of piperidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The molecular and cellular effects of 3-(Benzyloxy)piperidine hydrochloride’s action would depend on its specific targets and mode of action. Given the wide range of therapeutic applications of piperidine derivatives, the compound could potentially induce a variety of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
3-(Benzyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 3-(Benzyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, 3-(Benzyloxy)piperidine hydrochloride can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 3-(Benzyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent enzymatic reactions. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Benzyloxy)piperidine hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions. Over time, it may undergo degradation, leading to changes in its efficacy and potency. Long-term exposure to 3-(Benzyloxy)piperidine hydrochloride can result in sustained alterations in cellular function, which are important for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Benzyloxy)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that high doses of 3-(Benzyloxy)piperidine hydrochloride can cause liver toxicity and other organ damage in animal models. It is essential to determine the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
3-(Benzyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 3-(Benzyloxy)piperidine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 3-(Benzyloxy)piperidine hydrochloride can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(Benzyloxy)piperidine hydrochloride is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)piperidine hydrochloride typically involves the reaction of 3-(Benzyloxy)piperidine with hydrochloric acid to form the hydrochloride salt . The synthetic route can be summarized as follows:
Starting Material: 3-(Benzyloxy)piperidine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is generally carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 3-(Benzyloxy)piperidine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted piperidine derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Benzyloxy-substituted Piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Pyridines and Dihydropyridines: Nitrogen-containing heterocycles with varying degrees of saturation and substitution patterns.
Uniqueness: 3-(Benzyloxy)piperidine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific synthetic and pharmaceutical applications.
Eigenschaften
IUPAC Name |
3-phenylmethoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCCBWLSWYFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
